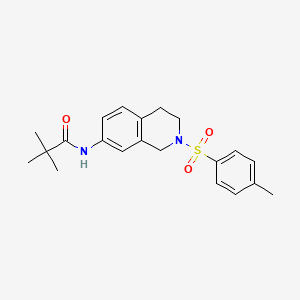

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide

Description

Properties

IUPAC Name |

2,2-dimethyl-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S/c1-15-5-9-19(10-6-15)27(25,26)23-12-11-16-7-8-18(13-17(16)14-23)22-20(24)21(2,3)4/h5-10,13H,11-12,14H2,1-4H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHYKMNCYQHEOGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The resulting intermediate is then subjected to further functionalization to introduce the tosyl and pivalamide groups under specific reaction conditions .

Chemical Reactions Analysis

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Features

Key Observations :

Core Structure: The target compound’s tetrahydroisoquinoline core is bicyclic, enhancing conformational rigidity compared to the monocyclic pyridine derivatives. This difference may influence solubility, bioavailability, and intermolecular interactions .

Substituent Diversity :

- The tosyl group in the target compound is unique, offering sulfonyl functionality absent in the pyridine analogs. This group may enhance stability or serve as a synthetic handle for further modifications.

- Pyridine derivatives feature halogens (Cl, I) and oxygen-containing groups (formyl, carboxylic acid, dimethoxymethyl), which could facilitate cross-coupling reactions, metal coordination, or hydrogen bonding .

Molecular Weight and Complexity: The target compound’s molecular weight (386.07 g/mol) is intermediate between the lighter pyridine derivatives (366.58–382.58 g/mol) and the heavier dimethoxymethyl-substituted analog (412.65 g/mol).

Biological Activity

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide (CAS No. 955225-13-5) is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are recognized for their diverse biological activities and potential therapeutic applications. The structure of this compound features a tosyl group attached to the tetrahydroisoquinoline core, which is further linked to a pivalamide moiety. This unique combination contributes to its distinct chemical and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C21H26N2O3S |

| Molecular Weight | 386.51 g/mol |

| CAS Number | 955225-13-5 |

| Structure | Chemical Structure |

The specific biological activity of N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide is not fully elucidated; however, it is hypothesized to share mechanisms with other tetrahydroisoquinoline derivatives. These compounds are known to exhibit various biological activities including:

- Antineuroinflammatory Effects : Some tetrahydroisoquinoline derivatives have been shown to reduce neuroinflammation, which is crucial in treating neurodegenerative diseases.

- Antimicrobial Properties : Research indicates that these compounds may possess activity against various pathogens.

- Anticancer Potential : Certain derivatives have demonstrated cytotoxic effects on cancer cells.

Research Findings

Research studies have explored the biological activities of related tetrahydroisoquinoline derivatives. For instance, a study highlighted the synthesis of novel tetrahydroquinoline derivatives that exhibited significant in vitro antitumor activity with IC50 values lower than that of Doxorubicin, a standard chemotherapy drug .

Comparative Biological Activity Table

| Compound | IC50 (µg/mL) | Reference |

|---|---|---|

| Doxorubicin | 37.5 | |

| N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide | TBD | Current Study |

| Novel Tetrahydroquinoline Derivative | 2.5 - 12.5 |

Neurodegenerative Disorders

Tetrahydroisoquinoline derivatives have shown promise in the treatment of neurodegenerative disorders due to their neuroprotective and anti-inflammatory properties. For example, compounds similar to N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide have been investigated for their ability to modulate pathways involved in neuroinflammation.

Antimicrobial Activity

Studies have also evaluated the antimicrobial potential of tetrahydroisoquinoline derivatives against various bacterial strains. Compounds with similar structures have been reported to inhibit bacterial growth effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.